![molecular formula C18H20N2O4S B4182833 ethyl (2-{[(2,3-dihydro-1H-inden-5-yloxy)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B4182833.png)
ethyl (2-{[(2,3-dihydro-1H-inden-5-yloxy)acetyl]amino}-1,3-thiazol-4-yl)acetate
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including an ethyl group, a thiazole ring, an acetyl group, and an indene ring . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The indene and thiazole rings are likely to contribute significantly to the overall shape and properties of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ethyl group could make it more hydrophobic, while the presence of the thiazole ring could contribute to its chemical stability .Mechanism of Action
Future Directions
The study of complex organic molecules like this one is a vibrant field of research, with potential applications in areas like drug discovery, materials science, and chemical synthesis. Future research could focus on exploring these applications, as well as investigating the compound’s properties in more detail .
properties
IUPAC Name |
ethyl 2-[2-[[2-(2,3-dihydro-1H-inden-5-yloxy)acetyl]amino]-1,3-thiazol-4-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-2-23-17(22)9-14-11-25-18(19-14)20-16(21)10-24-15-7-6-12-4-3-5-13(12)8-15/h6-8,11H,2-5,9-10H2,1H3,(H,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSNXHZMAABUQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)COC2=CC3=C(CCC3)C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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